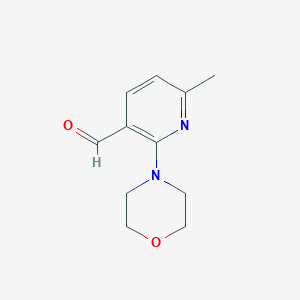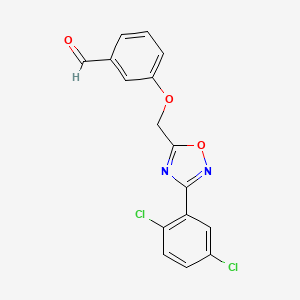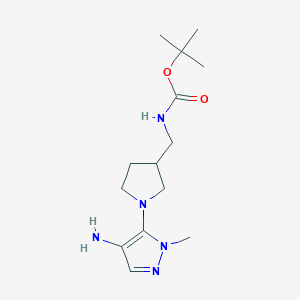
N4-Cyclopropyltetrahydro-2H-pyran-3,4-diaminedihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N4-Cyclopropyltetrahydro-2H-pyran-3,4-diaminedihydrochloride is a chemical compound with the molecular formula C10H22Cl2N2O. This compound is known for its unique structural features, which include a cyclopropyl group and a tetrahydropyran ring. It is used in various scientific research applications, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N4-Cyclopropyltetrahydro-2H-pyran-3,4-diaminedihydrochloride involves several steps. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the use of molecular iodine as a catalyst can facilitate the formation of substituted pyrans under solvent-free conditions at ambient temperature . Additionally, titanocene-catalyzed reductive domino reactions can be employed to prepare diverse 6-fluoro-3,4-dihydro-2H-pyrans .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of hydrophobic ionic liquids, such as [Bmim]PF6, can enhance the efficiency of the reaction and allow for convenient catalyst recycling .
Chemical Reactions Analysis
Types of Reactions: N4-Cyclopropyltetrahydro-2H-pyran-3,4-diaminedihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties.
Common Reagents and Conditions: Common reagents used in these reactions include molecular iodine, titanocene, and hydride sources such as NaH or NaBH4 . These reagents facilitate the formation of desired products under specific conditions.
Major Products Formed: The major products formed from these reactions include substituted pyrans and other derivatives that retain the core structure of this compound .
Scientific Research Applications
N4-Cyclopropyltetrahydro-2H-pyran-3,4-diaminedihydrochloride has a wide range of applications in scientific research. In chemistry, it is used as a building block for synthesizing complex molecules. In biology, it serves as a precursor for developing bioactive compounds. In medicine, it is investigated for its potential therapeutic properties. Additionally, it finds applications in the pharmaceutical industry as an intermediate in drug synthesis .
Mechanism of Action
The mechanism of action of N4-Cyclopropyltetrahydro-2H-pyran-3,4-diaminedihydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to target proteins and enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to N4-Cyclopropyltetrahydro-2H-pyran-3,4-diaminedihydrochloride include other tetrahydropyran derivatives and cyclopropyl-containing compounds. Examples include 3,4-dihydro-2H-pyran and its derivatives .
Uniqueness: What sets this compound apart is its combination of a cyclopropyl group and a tetrahydropyran ring, which imparts unique chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C8H18Cl2N2O |
|---|---|
Molecular Weight |
229.14 g/mol |
IUPAC Name |
4-N-cyclopropyloxane-3,4-diamine;dihydrochloride |
InChI |
InChI=1S/C8H16N2O.2ClH/c9-7-5-11-4-3-8(7)10-6-1-2-6;;/h6-8,10H,1-5,9H2;2*1H |
InChI Key |
HCJYBTKZPOICQA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC2CCOCC2N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl 7-(2-aminoethyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate](/img/structure/B11789202.png)
![Ethyl 4-chloro-7-isopropylpyrrolo[2,1-F][1,2,4]triazine-5-carboxylate](/img/structure/B11789203.png)







![(S)-1-(1-(Pyridin-3-yl)-1H-benzo[d]imidazol-2-yl)ethanamine](/img/structure/B11789233.png)
![2-Bromo-1-(1-methyl-6,7-dihydro-1H-[1,2,3]triazolo[4,5-c]pyridin-5(4H)-yl)propan-1-one](/img/structure/B11789245.png)
![(2S,3S)-N2-(4-(Benzo[d]thiazol-2-ylcarbamoyl)phenyl)-N3-(3,4-dichlorophenyl)-N2-(4-fluorobenzyl)oxirane-2,3-dicarboxamide](/img/structure/B11789253.png)


